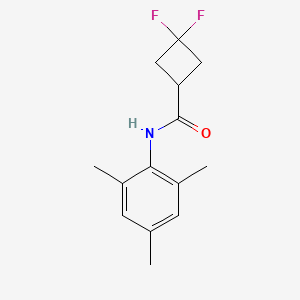![molecular formula C15H15F3N2 B12233988 4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline](/img/structure/B12233988.png)
4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline is a compound that features a quinoline ring substituted with a piperidine ring bearing a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline typically involves the formation of the quinoline ring followed by the introduction of the piperidine ring with a trifluoromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring. The piperidine ring can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline
- 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline
- 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione
Uniqueness
4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C15H15F3N2 |
|---|---|
Molecular Weight |
280.29 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)piperidin-1-yl]quinoline |
InChI |
InChI=1S/C15H15F3N2/c16-15(17,18)11-6-9-20(10-7-11)14-5-8-19-13-4-2-1-3-12(13)14/h1-5,8,11H,6-7,9-10H2 |
InChI Key |
QUPHQKQRAMZVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12233912.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B12233921.png)
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12233949.png)

![2-(4-ethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12233969.png)
![N-[4-({4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)phenyl]acetamide](/img/structure/B12233970.png)
![3-Bromo-4-{[1-(1-phenylethyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B12233976.png)
![5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B12233978.png)
![4,6-Dimethyl-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12233995.png)
![1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12234001.png)
![2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B12234003.png)

![6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B12234015.png)
![8-{[2-(Trifluoromethyl)phenyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12234020.png)
